molecular formula C9H15N5S B13865086 2-Methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine

2-Methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine

Cat. No.: B13865086
M. Wt: 225.32 g/mol
InChI Key: FRCTXRISPQBJHZ-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a methylsulfanyl group at position 2, a piperazine ring at position 6, and an amine group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine typically involves the reaction of 2-chloro-6-piperazin-1-ylpyrimidine with sodium methylthiolate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the methylsulfanyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylsulfanyl group, piperazine ring, and amine group allows for versatile chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C9H15N5S

Molecular Weight

225.32 g/mol

IUPAC Name

2-methylsulfanyl-6-piperazin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C9H15N5S/c1-15-9-12-7(10)6-8(13-9)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3,(H2,10,12,13)

InChI Key

FRCTXRISPQBJHZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCNCC2)N

Origin of Product

United States

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